3-(Azetidin-2-yl)aniline
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Overview
Description
3-(Azetidin-2-yl)aniline is a chemical compound that features an azetidine ring attached to an aniline moiety. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its ring strain and reactivity. The presence of the azetidine ring in this compound imparts unique chemical properties to the compound, making it a valuable building block in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-2-yl)aniline typically involves the formation of the azetidine ring followed by its attachment to the aniline moiety. One common method is the cyclization of appropriate precursors under basic or acidic conditions. For example, the reaction of aniline with 2-chloroethylamine hydrochloride under basic conditions can yield this compound .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization process and subsequent functionalization of the azetidine ring .
Chemical Reactions Analysis
Types of Reactions: 3-(Azetidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring to more saturated amine derivatives.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of this compound can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(Azetidin-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Azetidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can participate in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
- 3-(Prop-1-en-2-yl)azetidin-2-one
- 3-Allylazetidin-2-one
- 3-(Buta-1,3-dien-1-yl)azetidin-2-one
Comparison: 3-(Azetidin-2-yl)aniline is unique due to the presence of both the azetidine ring and the aniline moiety. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wide range of chemical reactions. In contrast, other azetidine derivatives may lack the aromatic aniline group, resulting in different reactivity and applications .
Properties
Molecular Formula |
C9H12N2 |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-(azetidin-2-yl)aniline |
InChI |
InChI=1S/C9H12N2/c10-8-3-1-2-7(6-8)9-4-5-11-9/h1-3,6,9,11H,4-5,10H2 |
InChI Key |
CKVJWBTYZQSZTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C2=CC(=CC=C2)N |
Origin of Product |
United States |
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